N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

Nucleoside analog Physicochemical properties mRNA therapeutics

This C-nucleoside pseudouridine analog features a unique N1-dimethylaminocarbonyl group, offering enhanced stability over N-nucleosides and distinct properties from methyl/ethyl analogs. Ideal for mRNA translation SAR studies and lymphoid malignancy screening. Request a quote to advance your epitranscriptomic research.

Molecular Formula C12H17N3O7
Molecular Weight 315.28 g/mol
Cat. No. B12405846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(N,N-Dimethylaminocarbonyl)-pseudouridine
Molecular FormulaC12H17N3O7
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H17N3O7/c1-14(2)12(21)15-3-5(10(19)13-11(15)20)9-8(18)7(17)6(4-16)22-9/h3,6-9,16-18H,4H2,1-2H3,(H,13,19,20)/t6-,7?,8+,9+/m1/s1
InChIKeyVYKDWHSQTRSDNV-FAZFRDGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine: Understanding its Role as a Purine Nucleoside Analog


N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (molecular formula C₁₂H₁₇N₃O₇, MW 315.28 g/mol) is a purine nucleoside analog and a C-nucleoside derivative of pseudouridine . It is a modified nucleoside featuring an N1-dimethylaminocarbonyl substitution , and is primarily categorized as a research compound within the broader class of nucleoside antimetabolites [1].

Why Generic Substitution of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is Not Straightforward for Research


While N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is classified as a purine nucleoside analog with potential broad antitumor activity, it cannot be directly substituted for other modified nucleosides without impacting experimental outcomes [1]. Key literature establishes that N1-position substitutions on pseudouridine profoundly affect the molecule's properties, with different alkyl groups leading to divergent outcomes [2]. For instance, adding a methyl group (as in N1-methylpseudouridine) dramatically enhances mRNA translation and stability, whereas adding an ethyl group has a significant negative effect [3]. Therefore, the specific dimethylaminocarbonyl substitution in the target compound is expected to confer a unique profile, necessitating direct evaluation rather than relying on data from its close structural relatives like pseudouridine or N1-methylpseudouridine.

Quantitative Differentiation Evidence for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Procurement Decisions


Molecular Weight and Lipophilicity Differentiation from N1-Methylpseudouridine

The target compound, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, has a molecular weight of 315.28 g/mol, which is notably higher than that of N1-methylpseudouridine (MW: 258.23 g/mol) and pseudouridine (MW: 244.20 g/mol) . This increase in molecular weight, due to the larger N1-substituent, correlates with a higher calculated LogP (cLogP) of -0.86 compared to N1-methylpseudouridine (-1.21), indicating increased lipophilicity .

Nucleoside analog Physicochemical properties mRNA therapeutics

Translation Efficiency: Class-Level Inference from N1-Alkyl Pseudouridine Studies

The impact of N1-substitution on translation efficiency is highly dependent on the specific alkyl group. Studies show that while N1-methylpseudouridine enhances translation by 5- to 10-fold over uridine, adding an ethyl group at the N1 position of pseudouridine (N1-ethylpseudouridine) has a major negative effect on translation [1]. This class-level inference suggests that the translation efficiency of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is likely to be distinct from that of the widely used N1-methylpseudouridine, but the magnitude and direction of this effect are unknown without direct testing.

mRNA translation N1-alkyl pseudouridine Nucleoside modification

Anticancer Mechanism: Purine Nucleoside Analog Class-Level Activity

As a purine nucleoside analog, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is inferred to possess broad antitumor activity targeting indolent lymphoid malignancies through the inhibition of DNA synthesis and induction of apoptosis [1]. This is a class-level inference based on the established mechanism of action for other compounds in this family, such as fludarabine and cladribine [2]. The specific potency and selectivity of the target compound against various cancer cell lines have not been reported.

Cancer Purine nucleoside analog Antimetabolite

Purity and Lead Time Differentiation for Chemical Procurement

Available commercial specifications indicate a typical purity of 98% for this compound with a lead time of 4-5 weeks [1]. In contrast, the widely used N1-methylpseudouridine is available from multiple suppliers with purities of ≥99% and standard lead times of 1-3 weeks . This difference in availability and purity grade is an important procurement consideration for time-sensitive research projects.

Chemical procurement Purity Lead time

Structural Confirmation of a Unique C-Nucleoside Scaffold

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is classified as a C-nucleoside . This is a key structural feature it shares with pseudouridine but not with N-nucleosides like uridine. The C-C glycosidic bond in C-nucleosides is known to be more resistant to enzymatic and acid-catalyzed hydrolysis compared to the C-N bond in conventional N-nucleosides . This increased stability is a critical differentiator from uridine-based analogs.

C-nucleoside Structural biology Nucleoside analog

Recommended Research Applications for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Based on Evidence


Investigating the Impact of Novel N1-Substitutions on mRNA Translation

As a novel N1-substituted pseudouridine derivative, this compound is well-suited for structure-activity relationship (SAR) studies to map how larger, carbamoyl-based N1-substituents affect mRNA translation efficiency and fidelity. Evidence shows that translation efficiency is highly sensitive to the nature of the N1-alkyl group, with methyl (enhancing) and ethyl (hindering) groups producing opposite effects [1]. Directly testing this compound against N1-methylpseudouridine in standardized in vitro translation assays can generate novel, publishable data on this underexplored chemical space [1].

Screening for Novel Anticancer Agents Targeting Lymphoid Malignancies

The classification of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine as a purine nucleoside analog suggests a primary application in screening against a panel of lymphoid malignancy cell lines (e.g., for chronic lymphocytic leukemia, non-Hodgkin's lymphoma) [2]. Its activity can be benchmarked against known purine analogs like fludarabine or cladribine to determine relative potency and potential to overcome established resistance mechanisms [2].

Comparative Stability Studies of C-Nucleosides in Biological Media

This compound's C-nucleoside structure is inherently more stable to enzymatic and chemical degradation than N-nucleosides . It can be used in comparative stability studies, for instance, by incubating it alongside uridine or other N-nucleosides in serum or cell culture media to quantify its half-life and resistance to nucleoside phosphorylases. The large N1-substituent may further modulate its interaction with catabolic enzymes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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